molecular formula C10H13BN2O2 B1507008 (5-Isopropyl-1H-indazol-4-yl)boronic acid CAS No. 693285-67-5

(5-Isopropyl-1H-indazol-4-yl)boronic acid

Cat. No.: B1507008
CAS No.: 693285-67-5
M. Wt: 204.04 g/mol
InChI Key: SLMLUFUKPXLFCW-UHFFFAOYSA-N
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Description

(5-Isopropyl-1H-indazol-4-yl)boronic acid is a boronic acid derivative featuring an indazole ring substituted with an isopropyl group at the 5-position and a boronic acid group at the 4-position

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Synthesis: The synthesis of this compound typically involves the reaction of 5-isopropyl-1H-indazole with a boronic acid derivative under suitable reaction conditions. Common reagents include boronic acids, boronic esters, or boronic acids with suitable leaving groups.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry or batch processes, optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity.

Types of Reactions:

  • Suzuki-Miyaura Coupling: This compound is often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The reaction typically involves the use of a palladium catalyst and a suitable boronic acid derivative.

  • Oxidation and Reduction: this compound can undergo oxidation to form corresponding boronic esters or acids, and reduction reactions to form different boronic acid derivatives.

  • Substitution Reactions: The boronic acid group can participate in substitution reactions with various nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.

  • Boronic Esters: Used in the synthesis and protection of boronic acids.

  • Nucleophiles: Various nucleophiles can be used in substitution reactions.

Major Products Formed:

  • Carbon-Carbon Bond Formation: Products of Suzuki-Miyaura coupling reactions.

  • Boronic Esters: Products of oxidation reactions.

  • Substituted Boronic Acids: Products of substitution reactions.

Biochemical Analysis

Biochemical Properties

(5-Isopropyl-1H-indazol-4-yl)boronic acid plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes and other enzymes. Proteasomes are protein complexes responsible for degrading unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. The boronic acid group in this compound interacts with the active site of proteasomes, leading to enzyme inhibition. This interaction is crucial for the development of therapeutic agents targeting diseases such as cancer, where proteasome inhibition can induce apoptosis in cancer cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of proteasomes by this compound can lead to the accumulation of ubiquitinated proteins, which in turn affects cell cycle regulation and induces apoptosis. Additionally, this compound has been shown to impact the expression of genes involved in stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with the hydroxyl groups of serine residues in the active sites of enzymes, leading to enzyme inhibition. This mechanism is particularly relevant in the context of proteasome inhibition, where the binding of this compound to the proteasome’s active site prevents the degradation of target proteins, thereby disrupting cellular homeostasis and promoting cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods at room temperature. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained proteasome inhibition and prolonged effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits proteasome activity without causing significant toxicity. At higher doses, this compound can induce adverse effects such as hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway for this compound involves its conjugation with glutathione, a tripeptide that plays a critical role in detoxification. This conjugation process is catalyzed by glutathione S-transferase enzymes, leading to the formation of more water-soluble metabolites that can be excreted from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with organic anion transporters, which facilitate its uptake into cells. Once inside the cell, this compound can accumulate in specific organelles, such as the endoplasmic reticulum and lysosomes, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound is predominantly localized in the cytoplasm, where it interacts with proteasomes and other enzymes. Additionally, this compound can be directed to specific cellular compartments through the addition of targeting peptides or chemical modifications that enhance its affinity for certain organelles .

Scientific Research Applications

(5-Isopropyl-1H-indazol-4-yl)boronic acid has several applications in scientific research:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

  • Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • Indazole Boronic Acids: Other indazole derivatives with boronic acid groups.

  • Isopropyl Boronic Acids: Boronic acids with isopropyl substituents.

  • Boronic Esters: Esters derived from boronic acids.

Uniqueness: (5-Isopropyl-1H-indazol-4-yl)boronic acid is unique due to its combination of the indazole ring and the isopropyl group, which can influence its reactivity and biological activity compared to other boronic acids and indazole derivatives.

Properties

IUPAC Name

(5-propan-2-yl-1H-indazol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O2/c1-6(2)7-3-4-9-8(5-12-13-9)10(7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMLUFUKPXLFCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2)C(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724136
Record name [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693285-67-5
Record name Boronic acid, [5-(1-methylethyl)-1H-indazol-4-yl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693285-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Propan-2-yl)-1H-indazol-4-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-5-isopropyl-1H-indazole (116 g, 6.9 mmol) in Et2O (4 mL) is added slowly to a suspension of KH (1.0 g of 30% dispersion in mineral oil, 7.7 mmol) in Et2O (20 mL) at 0° C. and the mixture is stirred for 20 minutes. After cooling to −78° C., t-BuLi (8.9 mL of 1.7 M in Hex, 15 mmol) is added and the resulting mixture is stirred for 40 minutes at −78° C. To this is added B(On-Bu)3 (5.6 mL, 21 mmol) and the mixture is stirred for 24 hours at room temperature. The reaction mixture is quenched with 1N H3PO4 and extracted with Et2O— The combined Et2O layers are back-extracted with 1N NaOH (3×10 mL). The combined NaOH extracts are acidified with 1N H3PO4 and extracted with EtOAc. The EtOAc extracts are washed with saturated brine, dried (MgSO4), and concentrated to yield 5-isopropyl-1H-indazole-4-boronic acid. 1H NMR (CDCl3) 7.85 (s, 1H), 7.42 (d, 1H), 7.37 (d, 1H), 3.6 (br s, 2H), 2.88 (m, 1H), 1.32 (d, 6H).
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-5-isopropyl-1H-indazole (1.6 g, 6.9 mmol) in Et2O (4 mL) is added slowly to a suspension of KH (1.0 g of 30% dispersion in mineral oil, 7.7 mmol) in Et2O (20 mL) at 0° C. and the mixture is stirred for 20 min. After cooling to −78° C., i-BuLi (8.9 mL of 1.7 M in Hex, 15 mmol) is added and the resulting mixture is stirred for 40 min at −78° C. To this is added B(On-Bu)3 (5.6 mL, 21 mmol) and the mixture is stirred for 24 h at room temperature. The reaction mixture is quenched with 1N H3PO4 and extracted with Et2O. The combined Et2O layers are back-extracted with 1N NaOH (3×10 mL). The combined NaOH extracts are acidified with 1N H3PO4 and extracted with EtOAc. The EtOAc extracts are washed with saturated brine, dried (MgSO4), and concentrated to yield 5-isopropyl-1H-indazole-4-boronic acid. 1H NMR (CDCl3) 7.85 (s, 1H), 7.42 (d, 1H), 7.37 (d, 1H), 3.6 (br s, 2H), 2.88 (m, 1H), 1.32 (d, 6H).
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
5.6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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